6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
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Overview
Description
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-1,4-benzoxazin-3(4H)-one and fluorinated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetone and catalysts to facilitate the reaction.
Purification: The crude product is purified through recrystallization using solvents like n-heptane to obtain a high-purity final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate and borohydride are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and other heterocyclic compounds.
Scientific Research Applications
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction is facilitated by the presence of bromine and fluorine atoms, which enhance the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one
Uniqueness
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H11BrFNO2 |
---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
6-bromo-8-fluoro-4-propan-2-yl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-6(2)14-9-4-7(12)3-8(13)11(9)16-5-10(14)15/h3-4,6H,5H2,1-2H3 |
InChI Key |
RPXRKEORKFYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)COC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
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